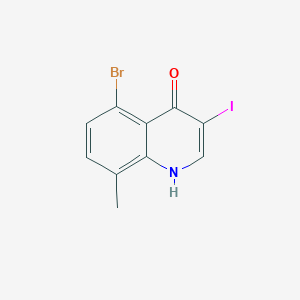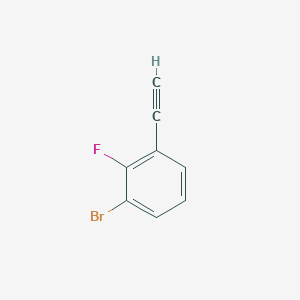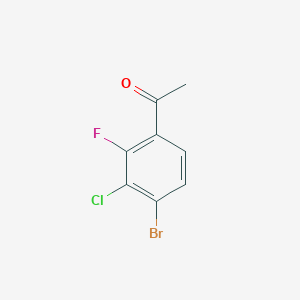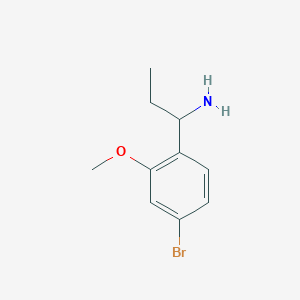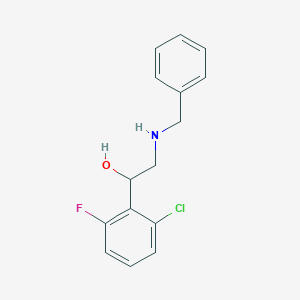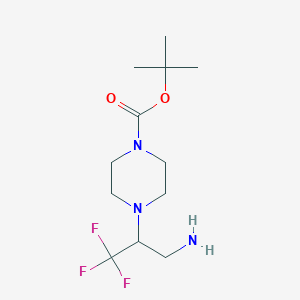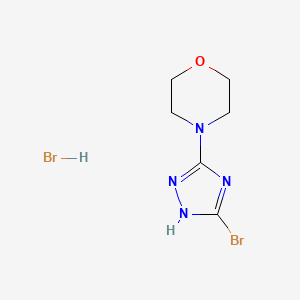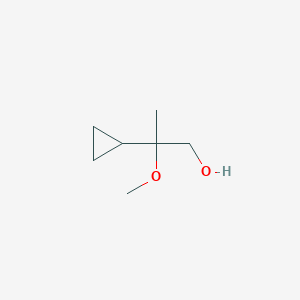
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene
Overview
Description
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene is an organic compound with the molecular formula C10H9BrF2O. It is a brominated benzene derivative featuring a difluorocyclobutyl group attached via a methoxy linkage. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-nitrobenzene and 3,3-difluorocyclobutanol.
Reaction Conditions: The nitro group of 1-bromo-2-nitrobenzene is reduced to an amine, which is then diazotized and subsequently replaced with a methoxy group through a Sandmeyer reaction. The difluorocyclobutyl group is introduced via a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Chemical Reactions Analysis
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene undergoes various types of chemical reactions:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents. Common reagents include halogens and nitrating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It is also involved in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl derivatives.
Scientific Research Applications
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated benzene derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluorocyclobutyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzene can be compared with other similar compounds:
1-Bromo-3-(3,3-difluorocyclobutyl)benzene: This compound has a similar structure but differs in the position of the bromine atom, which can affect its reactivity and applications.
1-Bromo-2,3-difluorobenzene: This compound lacks the methoxy linkage and the cyclobutyl group, making it less complex and potentially less versatile in certain applications.
Bromochlorobenzene: This compound contains both bromine and chlorine substituents on the benzene ring, offering different reactivity and applications compared to the difluorocyclobutyl derivative.
Properties
IUPAC Name |
1-bromo-2-[(3,3-difluorocyclobutyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-9-3-1-2-4-10(9)15-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXQHMJZVPQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


